Cas no 14398-36-8 (3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-)
![3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- structure](https://it.kuujia.com/scimg/cas/14398-36-8x500.png)
14398-36-8 structure
Nome del prodotto:3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- (E)-alpha-Ionone
- [S-(E)]-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- (S-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
- 4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one
- (S)-α-Ionone
- Einecs 238-362-9
- (E)-4-[(S)-2,6,6-Trimethyl-2-cyclohexenyl]-3-butene-2-one
- (E)-4-[(1S)-2,6,6-Trimethyl-2-cyclohexenyl]-3-butene-2-one
- (E)-4-[(S)-2,6,6-Trimethyl-2-cyclohexen-1α-yl]-3-buten-2-one
- (3E)-4-[(S)-2,6,6-Trimethyl-2-cyclohexen-1-yl]-3-buten-2-one
- 3-Buten-2-one, 4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-
- SCHEMBL5590918
- (E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one
- 14398-36-8
- (-)-alpha-Ionone
- DTXSID301317998
- SCHEMBL5590917
- EINECS 246-069-2
- (s)-alpha-ionone
-
- Inchi: InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+
- Chiave InChI: UZFLPKAIBPNNCA-BQYQJAHWSA-N
- Sorrisi: CC(/C=C/C1C(C)=CCCC1(C)C)=O
Proprietà calcolate
- Massa esatta: 192.1515
- Massa monoisotopica: 192.151415
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 282
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1
- XLogP3: 3
Proprietà sperimentali
- Densità: 0.935
- Punto di ebollizione: 257.6°C at 760 mmHg
- Punto di infiammabilità: 111.9°C
- Indice di rifrazione: 1.511
- PSA: 17.07
3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)- Letteratura correlata
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
14398-36-8 (3-Buten-2-one,4-[(1S)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (3E)-) Prodotti correlati
- 127-41-3(a-Ionone (>90%))
- 79-69-6(4-(2,5,6,6-Tetramethylcyclohex-2-en-1-yl)but-3-en-2-one)
- 1322-70-9(methyl ionone gamma)
- 7779-30-8(1-Penten-3-one,1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-)
- 2229575-49-7(2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropan-1-ol)
- 1184407-94-0((4-Bromophenyl)-(4-phenylpiperidin-1-yl)methanone)
- 1489071-56-8((1-Cyclohexylprop-2-yn-1-yl)(methyl)amine)
- 2228095-63-2(2-amino-2-(3-bromo-5-nitrophenyl)acetic acid)
- 24220-90-4(3-Amino-1-methylquinolin-4(1H)-one)
- 1157307-44-2(Ethanone, 1-(2,5-difluorophenyl)-2-[(2-hydroxyethyl)thio]-)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
